2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid
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Overview
Description
2’-Methoxy-4’-methylbiphenyl-3-carboxylic acid is an organic compound belonging to the biphenyl carboxylic acid family. This compound is characterized by the presence of a methoxy group at the 2’ position, a methyl group at the 4’ position, and a carboxylic acid group at the 3 position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-4’-methylbiphenyl-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 4’-methylbiphenyl-2-carbonitrile with methanol and a 30% sodium hydroxide solution . This method is efficient and yields high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2’-Methoxy-4’-methylbiphenyl-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxy and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include alcohols, aldehydes, and substituted biphenyl derivatives.
Scientific Research Applications
2’-Methoxy-4’-methylbiphenyl-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2’-Methoxy-4’-methylbiphenyl-3-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For example, in the Suzuki–Miyaura coupling reaction, the compound participates in oxidative addition and transmetalation processes with palladium catalysts . These interactions facilitate the formation of new carbon–carbon bonds, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
- 4’-Methyl-2-biphenylcarboxylic acid
- 3’-Methylbiphenyl-4-carboxylic acid
- 4’-Methylbiphenyl-4-carboxylic acid
Comparison: 2’-Methoxy-4’-methylbiphenyl-3-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the biphenyl structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3-(2-methoxy-4-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-6-7-13(14(8-10)18-2)11-4-3-5-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGXYHAOXXNKQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681791 |
Source
|
Record name | 2'-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-41-6 |
Source
|
Record name | 2′-Methoxy-4′-methyl[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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